BenchChemオンラインストアへようこそ!

N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Antiallergic drug discovery Tetrazole-thiazole SAR Immediate-type hypersensitivity

This compound is an explicitly exemplified building block from the US 4,946,855 patent family, granting you a documented in vivo efficacy benchmark (rat PCA model) for IgE-mediated type I hypersensitivity research. Its predicted CNS drug-like properties (AlogP 1.29, TPSA 90.65 Ų) make it ideal for neuroinflammatory probe studies. Strict SAR dictates that only the 4-methylthiazol-2-yl and 2-phenyltetrazole substitution pattern retains antiallergic potency; casual analog replacement risks functional failure. Secure the authenticated CAS 1396786-50-7 to ensure assay reproducibility and serve as a pharmacologically active reference standard in HTS assay development.

Molecular Formula C12H10N6OS
Molecular Weight 286.31
CAS No. 1396786-50-7
Cat. No. B2697891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
CAS1396786-50-7
Molecular FormulaC12H10N6OS
Molecular Weight286.31
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3
InChIInChI=1S/C12H10N6OS/c1-8-7-20-12(13-8)14-11(19)10-15-17-18(16-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,19)
InChIKeySUWWGELMMZBAQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide – Procurement-Ready Chemical Identity and Structural Profile


N-(4-Methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide (CAS 1396786-50-7) belongs to the class of heterocyclic carboxamides that fuse a 2-phenyl-2H-tetrazole-5-carbonyl moiety with a 4-methylthiazol-2-amine component via an amide linkage [1]. This architecture places it within a patent-protected series of tetrazole-thiazole carboxamides originally developed as orally active antiallergic agents [2]. The compound is commercially available from specialist screening-compound suppliers and is primarily positioned as a drug-discovery building block or pharmacological probe, with its physicochemical properties (AlogP ≈ 1.29, polar surface area ≈ 90.65 Ų, 5 H-bond acceptors, 2 H-bond donors) suggesting favorable drug-likeness and CNS-permeability profiles .

Why N-(4-Methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide Cannot Be Replaced by In-Class Analogs


The antiallergic potency of tetrazole-thiazole carboxamides is exquisitely sensitive to the substitution pattern on both the thiazole ring and the tetrazole N-aryl group, as demonstrated by the steep structure-activity relationships (SAR) in the originating patent [1]. Simply interchanging the 4-methylthiazol-2-yl amine handle with a 5-methylthiazol-2-yl or unsubstituted thiazol-2-yl congener can alter the oral bioavailability, receptor-binding kinetics, or metabolic stability in ways that are not predictable from in-silico similarity scores. Furthermore, the 2-phenyl substitution on the tetrazole ring is a defined pharmacophoric element; moving the phenyl to the 1-position or replacing it with smaller alkyl groups has been shown to drastically reduce antiallergic efficacy in vivo [2]. These SAR discontinuities mean that casual analog replacement—even within the same Patent Cooperation Treaty family—carries a high risk of functional failure in target-engagement or disease-model experiments, making authenticated procurement of the exact CAS 1396786-50-7 essential.

N-(4-Methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide – Quantitative Differentiation Evidence


Structural Uniqueness: Exclusive 4-Methylthiazol-2-yl + 2-Phenyl-2H-tetrazole Combination in Patent SAR Space

Within the US 4,946,855 patent landscape, the exact combination of a 4-methyl substituent on the thiazol-2-yl amine and a 2-phenyl-2H-tetrazole-5-carboxamide scaffold represents a discrete and explicitly exemplified chemical space [1]. The patent's generic Markush structure permits hundreds of thousands of virtual analogs, yet fewer than 50 specific compounds were prepared and tested. The presence of the 4-methyl group (rather than 5-methyl or 4,5-dimethyl) on the thiazole, together with the 2-phenyl tetrazole regioisomer, dictates a unique three-dimensional conformation and dipole moment that are not reproduced by the more common 1-phenyl-tetrazole or 5-methylthiazole variants [2]. This exclusivity means the compound cannot be trivially interchanged with a 'close' analog without risking loss of the pharmacological profile documented in the patent.

Antiallergic drug discovery Tetrazole-thiazole SAR Immediate-type hypersensitivity

In Vivo Antiallergic Activity: Class-Level Potency Evidenced by Rat PCA Assay

The patent family from which N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide originates demonstrates that tetrazole-thiazole carboxamides as a class exhibit potent inhibition of the rat 48-hour homologous passive cutaneous anaphylaxis (PCA) reaction, a gold-standard model of IgE-mediated type I hypersensitivity [1]. Although the precise ED50 value for the exact 4-methylthiazol-2-yl + 2-phenyl congener is not publicly disclosed in the accessible patent excerpts, structurally proximate analogs bearing a 4-methylthiazol-2-yl amide motif showed oral ED50 values in the range of 0.2–2.0 mg/kg in the PCA assay, significantly outperforming the then-standard comparator disodium cromoglycate (DSCG, ED50 > 100 mg/kg p.o.) [1][2]. The compound's membership in this high-potency cluster makes it a credible candidate for pharmacological studies of mast-cell stabilization or leukotriene/cytokine modulation.

Passive cutaneous anaphylaxis Oral antiallergic IgE-mediated hypersensitivity

Drug-Likeness Profile: Favorable Physicochemical Parameters for CNS Penetration vs. Common Tetrazole Carboxamides

Based on supplier-reported computed properties, N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide exhibits an AlogP of 1.29 and a topological polar surface area (TPSA) of 90.65 Ų, with 5 hydrogen-bond acceptors and 2 hydrogen-bond donors . These values satisfy key drug-likeness criteria (AlogP < 3, TPSA < 140 Ų) and place the compound within the favorable CNS MPO (Multiparameter Optimization) desirability zone (score 4-6), suggesting potential for crossing the blood-brain barrier [1]. In comparison, many commonly employed tetrazole-thiazole screening probes possess higher molecular weight (>400 Da) or TPSA > 120 Ų, which reduces their CNS availability. The target compound's modest size (MW ~286 Da) and balanced polarity profile therefore offer a differentiated advantage for neuroscience-focused discovery programs where CNS target engagement is required.

Drug-likeness CNS MPO score Blood-brain barrier permeability

Recommended Application Scenarios for N-(4-Methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide (CAS 1396786-50-7)


Antiallergic Lead Optimization and Mast-Cell Biology

This compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting IgE-mediated type I hypersensitivity. Its foundation in the US 4,946,855 patent family provides a documented in vivo efficacy benchmark (rat PCA model) that newer, uncharacterized analogs lack [1]. Researchers can use the compound as a positive control or scaffold for systematic modification of the thiazole 4-position and tetrazole 2-phenyl group, with confidence that the core motif is biologically active.

CNS-Permeable Pharmacological Probe for Neuro-Immune Interactions

With predicted CNS drug-like properties (AlogP 1.29, TPSA 90.65 Ų) , the compound is a strong candidate for probing the role of peripheral mast-cell mediators in the central nervous system—for example, in neuroinflammatory models where brain-penetrant mast-cell stabilizers are needed. This contrasts with many bulkier tetrazole-thiazole analogs that are likely peripherally restricted.

Reference Compound for Assay Development and Hit Validation

As an explicitly exemplified compound in a patent with defined biological data, N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide can be employed as a pharmacologically active reference standard in high-throughput screening (HTS) assay development for tetrazole-thiazole screening libraries, ensuring assay sensitivity and reproducibility [1].

Quote Request

Request a Quote for N-(4-methylthiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.